DAPK Substrate Peptide

Kinase assay Enzyme kinetics Substrate affinity

This DAPK Substrate Peptide (KKRPQRRYSNVF) is the only substrate validated for accurate DAPK1/2/3 activity measurement (Km 9 µM). Its unique Arg-rich motif ensures specific phosphorylation—generic CaMKII/PKC substrates yield false negatives. Lyophilized (≥98%), soluble to 1 mg/mL in water, and validated for Z'-LYTE™ FRET assays, immunocomplex kinase assays, and inhibitor screening. Ensure reproducible, high-sensitivity results.

Molecular Formula C70H115N25O17
Molecular Weight 1578.8 g/mol
Cat. No. B12354112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPK Substrate Peptide
Molecular FormulaC70H115N25O17
Molecular Weight1578.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)
InChIKeyDTEBSHTZDDUPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAPK Substrate Peptide (KKRPQRRYSNVF): Core Identity, Sequence, and Km for DAPK1/2/3 Kinase Assays


DAPK Substrate Peptide (CAS 386769-53-5), sequence H-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH (KKRPQRRYSNVF), is a synthetic 12‑mer phosphoacceptor peptide derived from the myosin light chain 2 phosphorylation site [1]. It was discovered through a positional scanning substrate library screen and validated as a selective substrate for Death‑Associated Protein Kinases (DAPK1, DAPK2, DAPK3) with a reported Km of 9 µM . The peptide is supplied as a lyophilized powder (≥98% purity) and is widely used in in vitro kinase assays, inhibitor screening, and DAPK activity quantification.

Why Generic CaMK or PKC Substrate Peptides Cannot Substitute for DAPK Substrate Peptide in DAPK Activity Assays


Peptide substrates for calcium/calmodulin‑dependent kinases (e.g., Syntide‑2) or protein kinase C exhibit fundamentally different sequence recognition motifs and kinetic parameters when assayed against DAPK isoforms. The DAPK Substrate Peptide (KKRPQRRYSNVF) contains a critical arginine‑rich motif that engages a unique acidic patch in the DAPK catalytic cleft—a recognition element absent in generic CaMKII or PKC substrates [1]. Simply substituting a generic CaMK substrate (e.g., Syntide‑2, Km ≈ 12 µM for CaMKII) will yield misleadingly low or non‑specific phosphorylation signals when measuring DAPK activity, compromising assay sensitivity, inhibitor IC50 determinations, and inter‑laboratory reproducibility . The following quantitative evidence sections detail the specific, measurable differences that mandate use of the DAPK‑optimized peptide for rigorous DAPK research and screening.

DAPK Substrate Peptide (KKRPQRRYSNVF) Quantitative Differentiation Evidence vs. Syntide‑2, ZIPtide, and In‑Class Peptides


DAPK Substrate Peptide Km (9 µM) vs. Syntide‑2 Km for CaMKII (12 µM): Lower Michaelis Constant for DAPK1

The DAPK Substrate Peptide exhibits a Michaelis constant (Km) of 9 µM for DAPK1, determined from recombinant kinase assays under standard conditions [1]. In contrast, Syntide‑2—a widely used CaMKII substrate—shows a Km of 12 µM for CaMKII and a Ki of 12 µM for CaMKII when tested in identical buffer systems . This 25% lower Km for DAPK Substrate Peptide translates to higher substrate occupancy at physiologically relevant ATP concentrations (10–100 µM), improving assay signal‑to‑background ratios.

Kinase assay Enzyme kinetics Substrate affinity

DAPK Substrate Peptide Km (9 µM) vs. ZIPtide Km for DAPK3: 1.3‑Fold Tighter Binding for DAPK1

While ZIPtide (KKLNRTLSFAEPG) is often marketed as a substrate for DAPK3 (ZIPK), its reported Km for DAPK1 is not widely published; however, cross‑kinase profiling data reveal that ZIPtide is a relatively poor substrate for DAPK1 compared to DAPK Substrate Peptide [1]. In side‑by‑side assays using recombinant DAPK1 catalytic domain, DAPK Substrate Peptide (Km = 9 µM) shows a 1.3‑fold lower Km than the published Km of ZIPtide for its primary target MAPKAPK2 (Km = 5 µM for MAPKAPK2, but >30 µM for DAPK1 under comparable conditions) .

DAPK isoform specificity Substrate selectivity Kinase profiling

DAPK Substrate Peptide (Peptide38) Outperforms GluN2B‑Derived Peptides in DAPK1 In Vitro Phosphorylation Assays

In a direct head‑to‑head comparison, DAPK Substrate Peptide (designated Peptide38, KKRPQRRYSNVF) was tested against a 13‑mer GluN2B peptide (N2B13, KKNRNKLRQHSY) in an in vitro phosphorylation assay using recombinant DAPK1 catalytic domain [1]. Peptide38 was robustly phosphorylated, while N2B13 showed strongly repressed phosphorylation (nearly undetectable signal under identical assay conditions). This demonstrates that DAPK1 exhibits stringent sequence selectivity, and only peptides matching the optimal consensus motif (basic residues at P‑6/P‑5, hydrophobic at P+1) yield measurable activity.

Substrate efficiency In vitro phosphorylation DAPK1 substrate validation

DAPK Substrate Peptide Sequence Matches the Myosin Light Chain 2 Phosphorylation Site: A Physiologically Relevant DAPK1 Target

The DAPK Substrate Peptide sequence (KKRPQRRYSNVF) corresponds exactly to amino acids 11–24 of human myosin regulatory light chain 2 (MRLC2), a known in vivo phosphorylation target of DAPK1 . This distinguishes it from synthetic generic peptides (e.g., Syntide‑2, derived from glycogen synthase) that lack physiological relevance for DAPK1 pathways. DAPK1 phosphorylates MRLC2 at Ser19 in vitro and in cells, linking the peptide directly to DAPK1‑mediated cytoskeletal reorganization and membrane blebbing [1].

Physiological substrate Myosin light chain DAPK1 signaling

DAPK Substrate Peptide Optimal Use Cases: From High‑Throughput Screening to Mechanistic DAPK1/2/3 Signaling Studies


High‑Throughput Screening (HTS) for DAPK1 Inhibitors Using the Z'‑LYTE™ FRET‑Based Assay

The DAPK Substrate Peptide (KKRPQRRYSNVF) is the core substrate in Thermo Fisher Scientific's Z'‑LYTE™ Ser/Thr 13 Peptide Kinase Assay Kit, which employs a FRET‑based readout to quantify DAPK1, DAPK3, ROCK2, and MYLK2 activity . The peptide's favorable Km (9 µM) and high solubility (1 mg/mL in water) enable robust Z'‑factor values (>0.7) in 384‑well formats, making it suitable for screening large compound libraries against DAPK1 in stroke and oncology programs.

DAPK1/2/3 Activity Quantification in Immunoprecipitated Kinase Complexes

For investigators studying endogenous DAPK activity from cell or tissue lysates, the peptide is used in immunocomplex kinase assays. Following immunoprecipitation of DAPK1, the immunocomplex is incubated with 200 µM DAPK Substrate Peptide and 10 µCi [γ‑³²P]ATP; phosphorylation is quantified by scintillation counting or phosphorimaging [1]. This approach has been validated in studies of IFN‑γ‑induced DAPK activation and L13a phosphorylation, confirming the peptide's utility in detecting physiological kinase regulation [1].

Mechanistic Studies of DAPK1‑Mediated Cytoskeletal Remodeling and Apoptosis

Because the peptide sequence corresponds to the DAPK1 phosphorylation site on myosin regulatory light chain 2 (MRLC2), it is ideal for in vitro reconstitution of the DAPK1–MRLC2 signaling axis [2]. Researchers use the peptide to measure DAPK1 catalytic activity in the presence of calmodulin or death‑domain interacting proteins, and to validate the inhibitory potency of peptide‑based or small‑molecule DAPK1 antagonists that aim to block cytoskeletal collapse and apoptosis in cancer or neurodegenerative models.

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